molecular formula C10H4Cl2O3 B14896878 5-Hydroxy-2,3-dichloro-1,4-naphthoquinone

5-Hydroxy-2,3-dichloro-1,4-naphthoquinone

Cat. No.: B14896878
M. Wt: 243.04 g/mol
InChI Key: AZESJNIQOIHQTN-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-hydroxynaphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to the naphthalene ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-5-hydroxynaphthalene-1,4-dione typically involves the chlorination of 5-hydroxynaphthalene-1,4-dione. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring of temperature and reaction time to ensure the selective substitution of hydrogen atoms with chlorine atoms at the 2 and 3 positions of the naphthalene ring .

Industrial Production Methods

On an industrial scale, the production of 2,3-dichloro-5-hydroxynaphthalene-1,4-dione may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-hydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products

Mechanism of Action

The mechanism of action of 2,3-dichloro-5-hydroxynaphthalene-1,4-dione involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with various cellular components, leading to oxidative stress and potential cell damage. The compound’s molecular targets include enzymes involved in redox regulation and signaling pathways related to cell survival and apoptosis .

Properties

IUPAC Name

2,3-dichloro-5-hydroxynaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2O3/c11-7-8(12)10(15)6-4(9(7)14)2-1-3-5(6)13/h1-3,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZESJNIQOIHQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C(=C(C2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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